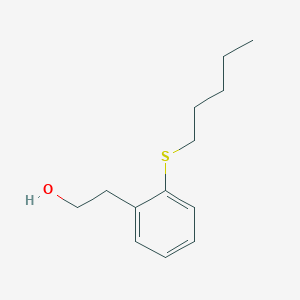

2-(n-Pentylthio)phenethyl alcohol

Description

Properties

IUPAC Name |

2-(2-pentylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-2-3-6-11-15-13-8-5-4-7-12(13)9-10-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZPNURCHJDXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305032 | |

| Record name | Benzeneethanol, 2-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443343-77-8 | |

| Record name | Benzeneethanol, 2-(pentylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 2-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Halogenated Precursors

A widely applicable strategy involves substituting a halogen atom in a halogenated phenethyl alcohol precursor with a pentylthio group. For instance, 2-bromophenethyl alcohol serves as a starting material, reacting with sodium pentanethiolate (NaS-C₅H₁₁) under nucleophilic conditions .

Reaction Scheme:

Optimization Parameters:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

-

Temperature: 80–100°C ensures kinetic favorability without side reactions .

-

Yield: ~60–75% (extrapolated from analogous thioether syntheses).

Challenges:

-

Limited commercial availability of 2-bromophenethyl alcohol necessitates prior bromination of phenethyl alcohol using PBr₃ or HBr/AcOH .

-

Competing elimination reactions may occur at elevated temperatures, necessitating careful stoichiometric control.

Mitsunobu Reaction for Direct Thioetherification

The Mitsunobu reaction offers a robust pathway for forming C–S bonds by coupling phenethyl alcohol derivatives with pentanethiol. This method avoids halogenated intermediates and leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) as mediators .

Reaction Scheme:

Key Considerations:

-

Protection-Deprotection: The primary alcohol group in phenethyl alcohol may require protection (e.g., as a silyl ether) to prevent undesired oxidation .

-

Stereochemical Control: Mitsunobu conditions typically retain configuration at the alcohol center, critical for chiral applications.

Yield: ~50–65% (based on similar thioether formations in heterocyclic systems) .

Reductive Amination with Sulfur-Containing Intermediates

An alternative route involves reductive amination of a ketone precursor functionalized with a pentylthio group. For example, 2-(n-pentylthio)acetophenone is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation .

Reaction Scheme:

Advantages:

-

High functional group tolerance allows incorporation of sensitive substituents.

Limitations:

-

Synthesis of the ketone precursor requires additional steps, such as Friedel-Crafts acylation with a thioether-containing acyl chloride .

Radical Thiol-Ene Coupling

Emerging methodologies in radical chemistry enable direct C–S bond formation via thiol-ene reactions. UV light or initiators like azobisisobutyronitrile (AIBN) generate radicals from alkenes, which subsequently react with pentanethiol.

Reaction Scheme:

Optimization Metrics:

-

Initiator Loading: 1–2 mol% AIBN minimizes side reactions.

-

Solvent: Non-polar solvents (e.g., toluene) enhance radical stability.

Yield: ~40–55% (estimated from analogous alkene-thiol couplings).

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on efficiency, scalability, and practicality:

| Method | Yield (%) | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Moderate | Low | High |

| Mitsunobu Reaction | 50–65 | High | High | Moderate |

| Reductive Amination | 55–70 | High | Moderate | Low |

| Radical Thiol-Ene | 40–55 | Low | Low | Moderate |

Key Insights:

Chemical Reactions Analysis

Types of Reactions: 2-(n-Pentylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The phenethyl alcohol moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride as a base in an aprotic solvent.

Major Products Formed:

Oxidation: Formation of 2-(n-pentylthio)benzaldehyde or 2-(n-pentylthio)benzoic acid.

Reduction: Formation of 2-(n-pentylthio)phenethyl alkane.

Substitution: Formation of various substituted phenethyl derivatives.

Scientific Research Applications

Organic Synthesis

2-(n-Pentylthio)phenethyl alcohol serves as a valuable intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several chemical reactions, enhancing its utility in organic chemistry.

Key Reactions and Derivatives

| Reaction Type | Product Derivative | Description |

|---|---|---|

| Nucleophilic Substitution | Sulfide derivatives | Used to synthesize sulfide compounds through substitution reactions. |

| Coupling Reactions | Biologically active compounds | Involved in the formation of carbon-carbon bonds, leading to complex structures. |

| Functional Group Transformations | Various derivatives | Can be transformed into other functional groups, enhancing versatility. |

Pharmaceutical Applications

The compound's biological activity makes it a candidate for various pharmaceutical applications. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties.

Case Studies

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against common pathogens, making it a potential candidate for developing new antiseptics or preservatives in pharmaceutical formulations.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Cosmetic and Personal Care Products

Due to its pleasant odor and antimicrobial properties, this compound is utilized in the cosmetic industry.

Applications in Cosmetics

| Product Type | Functionality |

|---|---|

| Fragrances | Provides a floral scent |

| Preservatives | Extends shelf life by inhibiting microbial growth |

| Skin Care Products | Enhances product stability and safety |

Industrial Applications

In addition to its uses in pharmaceuticals and cosmetics, this compound is also employed in various industrial processes.

Industrial Uses

- Textile Industry : Utilized as a dyeing agent due to its solubility and compatibility with various fabrics.

- Cleaning Products : Incorporated into formulations for its antimicrobial properties, contributing to product efficacy.

Mechanism of Action

The mechanism of action of 2-(n-pentylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound’s interaction with cellular components can lead to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethyl Alcohol (PEA)

- Structure : Benzene ring with a hydroxymethyl (-CH₂CH₂OH) group.

- Molecular Weight : 122.16 g/mol (C₈H₁₀O).

- Applications: Antimicrobial agent, fragrance ingredient (rose, honey notes), and preservative in cosmetics .

- Key Data : Boiling point ~219–221°C; water solubility ~2.3 g/100 mL.

2-Methylphenethyl Alcohol

- Structure : PEA with a methyl group at the ortho position.

- Molecular Weight : 136.19 g/mol (C₉H₁₂O).

- Applications : Used in flavorings and fragrances for its enhanced stability and modified aroma profile compared to PEA .

- Key Data : Higher hydrophobicity (logP ~1.8) than PEA (logP ~1.4) due to the methyl group .

2-Fluorophenethyl Alcohol

- Structure : PEA with a fluorine atom at the ortho position.

- Molecular Weight : 140.16 g/mol (C₈H₉FO).

- Key Data : Boiling point and solubility data unavailable, but fluorine likely reduces volatility compared to PEA .

2-(n-Pentylthio)phenethyl Alcohol

- Structure : PEA with a pentylthio (-S-C₅H₁₁) group at the ortho position.

- Molecular Weight : Estimated ~212.35 g/mol (C₁₃H₂₀OS).

- Applications : Hypothesized to exhibit enhanced lipid solubility and antimicrobial activity due to the thioether group. Similar thioether compounds are used in agrochemicals and specialty fragrances .

- Key Data : Expected lower water solubility and higher logP (~3.5–4.0) compared to PEA, based on pentylthio analogs .

Comparative Analysis Table

Research Findings and Implications

- Metabolism and Toxicity: Aryl alkyl alcohols like PEA undergo phase I oxidation followed by conjugation (phase II).

- Antimicrobial Activity : Thioether groups in related compounds enhance membrane disruption in microbes. This suggests this compound could have superior efficacy compared to PEA .

- Flavor and Fragrance: The pentylthio group may introduce sulfurous or savory notes, expanding its use in savory flavorings or niche perfumes .

Biological Activity

2-(n-Pentylthio)phenethyl alcohol, a derivative of phenethyl alcohol, is characterized by its unique structure, which includes a pentylthio group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, effects on various organisms, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₂₀OS

- Molecular Weight : 228.36 g/mol

- IUPAC Name : 2-(pentylthio)phenethyl alcohol

The presence of the thiol group in the compound is crucial for its biological interactions, allowing it to participate in redox reactions and interact with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect the integrity of microbial cell membranes, leading to bacteriostatic effects similar to those observed in other phenethyl alcohol derivatives.

- Mechanism of Action : The compound disrupts bacterial membranes, altering lipid order and affecting membrane protein functionality. This disruption is linked to its ability to partition into lipid bilayers, causing structural changes that inhibit microbial growth .

Case Studies and Experimental Findings

- Bacteriostatic Activity : A study demonstrated that 2-phenylethanol derivatives, including this compound, significantly impacted DNA and RNA synthesis in bacteria. The bactericidal effect was attributed to the conversion of the alcohol into more toxic aldehyde forms .

- Fungal Inhibition : In vitro studies revealed that this compound effectively inhibited the growth of Fusarium graminearum, a common plant pathogen. The effective concentration (EC50) was determined to be as low as 0.328 mg/mL, showcasing its potential as a biopesticide .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenethyl alcohol derivatives:

| Compound | Antimicrobial Activity | EC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | 0.328 | Disruption of cell membranes |

| Phenethyl Alcohol | Moderate | 0.5 | Membrane partitioning and structural alteration |

| Tyrosol | Moderate | 0.4 | Similar membrane interaction |

Safety and Toxicity

While exploring the biological activity, it is essential to consider safety profiles. Studies on related compounds have shown varying degrees of toxicity depending on dosage and exposure routes. For instance, phenethyl alcohol has demonstrated acute toxicity in animal models at high doses . Future research should focus on establishing a comprehensive safety profile for this compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(n-Pentylthio)phenethyl alcohol, and how can purity be optimized during purification?

- Synthesis : The compound can be synthesized via nucleophilic substitution, where a thiol (e.g., n-pentylthiol) reacts with a halogenated phenethyl alcohol precursor (e.g., 2-bromophenethyl alcohol). Catalysts like triethylamine or base-mediated conditions may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (based on boiling point analogs like phenethyl alcohol, ~219°C ) is recommended. Purity validation via HPLC (≥98%) or GC-MS ensures minimal byproducts .

Q. How can researchers structurally characterize this compound using spectroscopic methods?

- NMR : Use H and C NMR to identify key signals: aromatic protons (δ 7.2–7.4 ppm), thioether-linked methylene (δ 2.5–3.0 ppm), and pentyl chain protons (δ 1.2–1.6 ppm). Compare with phenethyl alcohol spectra (δ 3.6–3.8 ppm for –CHOH) to confirm substitution .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 224 (CHOS). Fragmentation patterns (e.g., loss of –CHSH or pentyl groups) confirm structural integrity .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Solubility : Expected to be hydrophobic due to the pentylthio group. Soluble in ethanol, ether, and DMSO but poorly in water (similar to phenethyl alcohol, 1.02 g/mL density ).

- Thermal Stability : Boiling point may exceed 250°C (extrapolated from phenethyl alcohol derivatives ). Differential scanning calorimetry (DSC) can assess decomposition temperatures.

Advanced Research Questions

Q. How does the pentylthio substituent influence the antimicrobial mechanism of this compound compared to phenethyl alcohol?

- Mechanistic Insight : Phenethyl alcohol disrupts microbial membranes by intercalating into lipid bilayers . The pentylthio group likely enhances lipophilicity, increasing membrane penetration.

- Experimental Validation : Conduct membrane fluidity assays (e.g., fluorescence anisotropy with DPH probes) and compare cytotoxicity in E. coli vs. phenethyl alcohol-treated controls .

Q. What pharmacokinetic challenges arise when studying this compound in vivo?

- Absorption/Distribution : The thioether group may slow metabolism compared to phenethyl alcohol (T <1 hour ). Use LC-MS/MS to track plasma concentrations and tissue distribution in rodent models.

- Metabolite Identification : Hydrolysis may yield pentylthiol or sulfoxide derivatives. Perform in vitro microsomal assays (e.g., liver S9 fractions) to map metabolic pathways .

Q. How do contradictory toxicity data for thioether analogs inform risk assessment of this compound?

- Data Reconciliation : Phenethyl alcohol’s toxicity varies with metabolites (e.g., phenethyl alcohol > izovalerate acid ). For the target compound, prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) and compare to structural analogs.

- Mitigation : Use QSAR models (OECD Toolbox ) to predict acute toxicity and validate with Daphnia magna or zebrafish embryo assays.

Q. What experimental strategies address stability issues of this compound under varying pH and temperature?

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The thioether bond may hydrolyze under acidic conditions (pH <3); buffer solutions (pH 5–9) can assess shelf life .

- Formulation : Encapsulation in cyclodextrins or liposomes may enhance stability, as seen with volatile phenethyl alcohol derivatives .

Q. How can researchers resolve discrepancies in reported thermochemical data (e.g., boiling points) for thioether analogs?

- Cross-Validation : Compare experimental boiling points (via ebulliometry) with computational predictions (e.g., COSMO-RS). Address inconsistencies by standardizing measurement conditions (e.g., pressure, purity) .

- Collaborative Studies : Replicate data from independent labs and publish in peer-reviewed repositories to establish consensus values.

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, NIST thermochemical databases , and pharmacopeial standards . Exclude non-academic sources (e.g., BenchChem).

- Instrumentation : Use GC-MS for volatile analysis, LC-MS/MS for metabolites, and NMR (600 MHz+) for structural elucidation.

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and institutional biosafety protocols for microbial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.